molecular formula C6H4N2O2 B590623 [1,4]Dioxino[2,3-d]pyrimidine CAS No. 128446-95-7

[1,4]Dioxino[2,3-d]pyrimidine

Cat. No.: B590623
CAS No.: 128446-95-7
M. Wt: 136.11
InChI Key: ZXZWOCODVRRUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,4]Dioxino[2,3-d]pyrimidine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic structure serves as a key intermediate and core template in the synthesis of novel compounds with potent biological activities. Its primary research value lies in its application across multiple therapeutic areas. In anticancer research, the this compound structure is recognized as a core component of advanced compounds investigated as potent PI3K (Phosphatidylinositol-3-kinase) inhibitors . PI3K is a crucial target in oncology due to its role in cell growth, proliferation, and survival signaling pathways. Furthermore, closely related pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, have demonstrated extensive potential as inhibitors of other critical cancer targets, including tyrosine kinases, dihydrofolate reductase (DHFR), and mTOR, underscoring the therapeutic relevance of this chemical class . Beyond oncology, this chemotype has shown promise in infectious disease research. Specifically, substituted [1,3]dioxino[4,5-d]pyrimidine derivatives have exhibited excellent antitubercular activity against the Mycobacterium tuberculosis H37RV strain, with some compounds demonstrating activity superior to the standard drug streptomycin . Molecular docking studies suggest that these active compounds achieve their effect through targeted inhibition of the enzyme enoyl-acyl carrier protein reductase (InhA) in the mycobacterial cell wall synthesis pathway . For the research community, this compound provides a versatile and synthetically accessible building block for developing new chemical entities. It enables the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for various biological targets. This product is intended for research and development applications in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128446-95-7

Molecular Formula

C6H4N2O2

Molecular Weight

136.11

IUPAC Name

[1,4]dioxino[2,3-d]pyrimidine

InChI

InChI=1S/C6H4N2O2/c1-2-10-6-5(9-1)3-7-4-8-6/h1-4H

InChI Key

ZXZWOCODVRRUBH-UHFFFAOYSA-N

SMILES

C1=COC2=NC=NC=C2O1

Synonyms

[1,4]Dioxino[2,3-d]pyrimidine (9CI)

Origin of Product

United States

Synthetic Methodologies For 1 2 Dioxino 2,3 D Pyrimidine and Its Derivatives

Classical Approaches to theresearchgate.netvulcanchem.comDioxino[2,3-d]pyrimidine Core Synthesis

Traditional methods for constructing the researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine skeleton have heavily relied on well-established organic reactions, particularly cyclocondensation and strategic precursor design.

Cyclocondensation Reactions inresearchgate.netvulcanchem.comDioxino[2,3-d]pyrimidine Formation

Cyclocondensation reactions are a cornerstone in the synthesis of the researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine core. These reactions typically involve the formation of the dioxin ring onto a pre-existing pyrimidine (B1678525) scaffold. A common strategy is the cyclization of a 4,5-dihydroxypyrimidine derivative with an appropriate two-carbon synthon. For instance, the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine has been utilized to form the 6,7-dihydro- researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine ring system. researchgate.netbenthamdirect.com This approach leverages the nucleophilicity of the hydroxyl groups on the pyrimidine ring to react with an electrophilic two-carbon unit, leading to the formation of the fused dioxin ring.

The reaction conditions for these cyclocondensations can vary, often requiring a base to deprotonate the hydroxyl groups and facilitate the nucleophilic attack. The choice of the two-carbon synthon is critical and can introduce functionality into the newly formed dioxin ring. For example, using a dihaloethane derivative allows for the direct formation of the unsubstituted dioxin ring, while other synthons can be employed to install substituents.

Precursor Design and Strategic Selection forresearchgate.netvulcanchem.comDioxino[2,3-d]pyrimidine Synthesis

The successful synthesis of the researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine core is highly dependent on the careful design and selection of precursor molecules. The pyrimidine starting material is a key component, and its substituents can influence the course of the reaction and the properties of the final product. A frequently used precursor is 4,5-dihydroxy-2-methyl-pyrimidine, which provides the necessary diol functionality for the subsequent cyclization to form the dioxin ring. researchgate.netbenthamdirect.com

The strategic selection of the second precursor, which provides the two-carbon unit for the dioxin ring, is equally important. This precursor can be a simple molecule like a dihaloalkane or a more complex one that already contains desired functional groups. This allows for the introduction of chemical handles that can be further modified in subsequent synthetic steps. For example, the use of a precursor bearing a carboxaldehyde group can lead to the formation of a researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can then undergo various transformations to create a library of 2-substituted derivatives. researchgate.net

Contemporary Synthetic Strategies forresearchgate.netvulcanchem.comDioxino[2,3-d]pyrimidine Analogues

Modern synthetic chemistry has introduced more efficient and versatile methods for the preparation of researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine analogues. These include multicomponent reactions, metal-catalyzed processes, and stereoselective syntheses.

Multicomponent Reactions (MCRs) forresearchgate.netvulcanchem.comDioxino[2,3-d]pyrimidine Derivatization

While direct multicomponent syntheses of the researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine core are not extensively documented in the provided search results, the principles of MCRs are widely applied to the synthesis of related pyrimidine-fused heterocycles, such as pyrido[2,3-d]pyrimidines and pyrano[2,3-d]pyrimidines. nih.govresearchgate.net These reactions involve the one-pot combination of three or more starting materials to form a complex product, offering significant advantages in terms of efficiency and atom economy.

For the derivatization of researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine analogues, MCRs could be envisioned to introduce a variety of substituents onto the core structure. For example, a pre-formed researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine with a reactive functional group could be a component in an MCR to append complex side chains. The development of MCRs for the direct synthesis of the researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine scaffold from simple acyclic precursors remains a promising area for future research.

Table 1: Examples of Multicomponent Reactions for Pyrimidine-Fused Heterocycles
Product ScaffoldReactantsCatalyst/ConditionsReference
Pyrido[2,3-d]pyrimidinesAromatic aldehydes, malononitrile (B47326), 2,6-diaminopyrimidin-4-one[bmim]BF4, 80 °C scispace.com
Pyrano[2,3-d]pyrimidinesAldehydes, malononitrile, barbituric acidFe3O4@iron-based metal–organic framework nanocomposite nih.gov
Pyrrolo[2,3-d]pyrimidinesArylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesTBAB, ethanol (B145695), 50 °C scielo.org.mx

Metal-Catalyzed Processes inresearchgate.netvulcanchem.comDioxino[2,3-d]pyrimidine Synthesis and Functionalization

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and their application to the synthesis and functionalization of heterocyclic compounds, including pyrimidine derivatives, is widespread. mdpi.com While specific examples of metal-catalyzed synthesis of the researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine core are not detailed in the provided search results, the general principles of metal catalysis can be applied to various steps in its synthesis.

For instance, palladium-catalyzed cross-coupling reactions could be employed to functionalize a pre-formed halo- researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine derivative, allowing for the introduction of a wide range of substituents. Rhodium-catalyzed C-H activation could also be a powerful strategy for the direct functionalization of the pyrimidine or dioxin rings. mdpi.com Iron-catalyzed cyclization reactions have been used to synthesize other pyrimidine-containing heterocycles and could potentially be adapted for the construction of the researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine system. mdpi.com

Stereoselective and Asymmetric Synthesis of Chiralresearchgate.netvulcanchem.comDioxino[2,3-d]pyrimidine Derivatives

The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. uwindsor.ca The development of stereoselective and asymmetric methods for the synthesis of chiral researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine derivatives is a significant area of research. capes.gov.br

An efficient, homochiral synthesis of potent DGAT-1 inhibitors containing a dioxino[2,3-d]pyrimidine core has been developed. capes.gov.br This work confirmed the stereochemical-dependence of DGAT-1 inhibition for this series of compounds. capes.gov.br The strategies for achieving stereoselectivity can involve the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or chiral catalysts. ethz.ch For instance, a chiral diol could be used as a precursor to construct the dioxin ring with a defined stereochemistry. Alternatively, an asymmetric reaction, such as a catalytic asymmetric hydrogenation or dihydroxylation, could be employed to introduce chirality at a specific position in the molecule.

The ability to synthesize enantiomerically pure researchgate.netvulcanchem.comdioxino[2,3-d]pyrimidine derivatives is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents.

Green Chemistry Principles innih.govresearchgate.netDioxino[2,3-d]pyrimidine Synthesis

The synthesis of pyrimidine derivatives, integral components in many biologically active molecules, has traditionally involved methods that use hazardous solvents and toxic reagents. rasayanjournal.co.in In recent years, the principles of green chemistry have been applied to develop more environmentally benign and efficient synthetic routes. rasayanjournal.co.inmdpi.com These approaches aim to reduce waste, shorten reaction times, and improve yields through techniques such as solvent-free reactions, microwave-assisted synthesis, and mechanochemistry. rasayanjournal.co.in

Solvent-Free and Catalyst-Free Methodologies

A significant advancement in the green synthesis of heterocyclic compounds is the development of solvent-free and catalyst-free reaction conditions. These methods not only reduce the environmental impact by eliminating organic solvent waste but also often lead to simpler workup procedures and enhanced reaction rates. researchgate.net Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product, are particularly well-suited for these conditions. nih.govmdpi.com

Research has demonstrated the successful synthesis of various pyrimidine-fused heterocycles without the need for solvents or catalysts. For instance, a novel three-component annulation method has been developed for creating 2,4,6-triaryl-pyrimidines under solvent-free and catalyst-free conditions. researchgate.net This strategy was extended to the preparation of derivatives of the 1,4-dioxino[2,3-d]pyrimidine ring system. researchgate.net Similarly, 4-substituted aminopyrido[2,3-d]pyrimidine derivatives have been synthesized in good yields by heating a mixture of 3-cyano-2-aminopyridine, triethyl orthoformate, and various primary amines without any solvent. mdpi.com Another approach combines catalyst-free synthesis with iodine catalysis in a one-pot method to produce dihydrofuropyrimidines, showcasing a metal-free route to complex fused pyrimidines. nih.gov While some methods for synthesizing related structures like benzopyrano[2,3-d]pyrimidine in boiling ethanol without a catalyst have been described, the results are often limited. researchgate.net

The following table details a solvent-free and catalyst-free approach for a related fused pyrimidine, illustrating the general methodology.

Table 1: Example of Solvent-Free Synthesis of 4-Aminopyrido[2,3-d]pyrimidine Derivatives mdpi.com

Reactant 1Reactant 2Reactant 3ConditionsReaction TimeYield Range
3-Cyano-2-aminopyridinePrimary AminesTriethyl OrthoformateHeated at 100 °C, Solvent-Free3 hours61-85%

Microwave-Assisted and Mechanochemical Synthesis

Alternative energy sources are a cornerstone of green chemistry, offering pathways to reduce reaction times and improve energy efficiency compared to conventional heating. rasayanjournal.co.inorientjchem.org

Microwave-Assisted Synthesis involves using microwave irradiation to rapidly heat the reaction mixture. rsisinternational.org This technique has been successfully applied to the synthesis of various fused pyrimidine systems, leading to significant reductions in reaction times, cleaner reactions, and good yields. orientjchem.orgscilit.com For example, a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones were synthesized in good yields using microwave irradiation in an aqueous medium. rsc.org Another study reported the microwave-assisted synthesis of 1,2,4-triazolo[1,5-a]pyrimidines in 10-15 minutes. rsisinternational.org The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, has also been adapted to microwave conditions, as seen in the synthesis of substituted nih.govorientjchem.orgdioxino[4,5-d]pyrimidine derivatives, which achieved pure products with high percentages in just one minute. researchgate.net

Table 2: Microwave-Assisted Synthesis of Fused Pyrimidine Derivatives orientjchem.orgrsisinternational.org

Target Compound ClassStarting MaterialsConditionsReaction TimeKey Advantages
ThienotriazolopyrimidinonesHydrazinothienopyrimidinones, Carbon Disulphide, PyridineMicrowave Irradiation (60W)10 minShort reaction time, good yield orientjchem.org
1,2,4-Triazolo[1,5-a]pyrimidinesTriazole-amine, Diketone, AldehydeMicrowave Irradiation (120 °C) in Ethanol10-15 minRapid synthesis, clean product formation rsisinternational.org

Mechanochemical Synthesis , typically performed using a ball mill, involves driving reactions through mechanical force. murraystate.edu This solvent-free technique is highly efficient and environmentally friendly. nih.govresearchgate.net A notable application is the one-pot synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones from an aldehyde, barbituric acid, and malononitrile with quantitative yields, achieved by ball-milling without any solvent or catalyst. nih.govresearchgate.net This approach avoids solvent-consuming workups and the need to add or remove catalysts. nih.gov The mechanochemical approach has also been successfully used to prepare pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a one-pot, catalyst-free, and solvent-free pathway under mild conditions. rsc.org These examples highlight the potential of mechanochemistry for the clean and efficient synthesis of a wide range of fused pyrimidine heterocycles. rasayanjournal.co.innih.gov

Table 3: Mechanochemical Synthesis of Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones nih.gov

Reactant 1Reactant 2Reactant 3MethodConditionsYield
AldehydeBarbituric AcidMalononitrileBall-milling20-25 Hz, 96 °C, Catalyst-Free, Solvent-FreeQuantitative

Chemical Reactivity and Functionalization of The 1 2 Dioxino 2,3 D Pyrimidine System

Electrophilic and Nucleophilic Substitution Reactions onresearchgate.netresearchgate.netDioxino[2,3-d]pyrimidine

The reactivity of the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine core towards electrophilic and nucleophilic substitution is influenced by the electron-donating nature of the dioxino ring and the electron-withdrawing character of the pyrimidine (B1678525) ring.

Electrophilic Substitution: Generally, the pyrimidine ring is deactivated towards electrophilic attack due to the presence of two electronegative nitrogen atoms. bhu.ac.inuoanbar.edu.iq However, the fusion of the electron-rich dioxino ring can influence the reactivity. Electrophilic substitution, if it occurs, would likely be directed to the dioxino moiety. evitachem.com For instance, the introduction of the dioxin ring can be accomplished via electrophilic aromatic substitution during the synthesis of related structures. evitachem.com

Nucleophilic Substitution: The pyrimidine ring is inherently susceptible to nucleophilic attack, particularly at positions C4 and C6, when suitable leaving groups are present. bhu.ac.in This reactivity is a cornerstone for the functionalization of pyrimidine-containing heterocycles. koreascience.kr In the context of the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine system, nucleophilic substitution reactions provide a valuable tool for introducing a variety of substituents. For example, chlorine atoms on the pyrimidine ring can be displaced by various nucleophiles. koreascience.kr

Reaction TypeReagents/ConditionsOutcome
Nucleophilic SubstitutionAmines, Sodium Alkanoates, ThioureaDisplacement of chlorine at position 4 of a related tetrahydropyrimidobenzoxazine system. researchgate.net
Nucleophilic SubstitutionSodium AzideDiazido derivative formed from a dichloro-pyrido[3,2-d]pyrimidine. koreascience.kr
Nucleophilic SubstitutionPotassium CyanideCyano derivative formed from a dichloro-pyrido[3,2-d]pyrimidine. koreascience.kr
Nucleophilic SubstitutionHydrazine (B178648) HydrateDihydrazino derivative formed from a dichloro-pyrido[3,2-d]pyrimidine. koreascience.kr

Regioselective Functionalization of theresearchgate.netresearchgate.netDioxino Ring and Pyrimidine Moiety

Regioselective functionalization allows for the precise modification of either the dioxino or the pyrimidine ring within the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine system, enabling the synthesis of specific isomers and analogues. acs.orgnih.govrsc.orgnih.gov

Functionalization of the Dioxino Ring: Modifications on the dioxino ring often involve reactions at the methylene (B1212753) carbons. For instance, the synthesis of 6,7-dihydro- researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine-2-carboxaldehyde allows for various chemical transformations on the carbonyl group to create 2-substituted derivatives. researchgate.netbenthamdirect.com

Functionalization of the Pyrimidine Moiety: The pyrimidine part of the molecule is readily functionalized, primarily through nucleophilic substitution of leaving groups at the C4 and C6 positions. bhu.ac.in This allows for the introduction of a wide array of functional groups.

A notable strategy for regioselective synthesis involves the Smiles rearrangement, which has been utilized in the synthesis of related 2,3-dihydro researchgate.netresearchgate.netdioxino[2,3-b]pyridine derivatives. researchgate.netnih.govresearchgate.net This intramolecular nucleophilic aromatic substitution can lead to specific isomers depending on the reaction conditions. researchgate.netresearchgate.net

StrategyKey FeatureApplication
Carbonyl Group TransformationDerivatization of an aldehyde at the 2-position of the dioxino ring. researchgate.netbenthamdirect.comSynthesis of various 2-substituted-6,7-dihydro- researchgate.netresearchgate.netdioxino[2,3-d]pyrimidines. researchgate.netbenthamdirect.com
Nucleophilic SubstitutionDisplacement of halogens on the pyrimidine ring. bhu.ac.inkoreascience.krIntroduction of amino, alkoxy, and thio groups. researchgate.net
Smiles RearrangementIntramolecular nucleophilic aromatic substitution. researchgate.netnih.govRegioselective synthesis of isomers in related dioxinopyridine systems. researchgate.netnih.govresearchgate.net
Multicomponent ReactionsOne-pot synthesis involving multiple starting materials. acs.orgnih.govEfficient and regioselective construction of complex spiro[dioxino[2,3-g]quinoline] derivatives. acs.orgnih.gov

Ring-Opening, Rearrangement, and Transformation Reactions Involving theresearchgate.netresearchgate.netDioxino[2,3-d]pyrimidine Core

The researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine core can undergo various ring-opening, rearrangement, and transformation reactions, which can be synthetically useful for creating novel heterocyclic systems. evitachem.comwiley-vch.de

Ring-Opening Reactions: The pyrimidine ring can be opened under certain conditions, a process observed in related pyrimidine derivatives. umich.edu For instance, dihydropyrimidases are enzymes that catalyze the ring-opening of dihydropyrimidines. umich.edu Non-enzymatic ring-opening of dihydrouridine can also occur through hydrolysis at high temperatures and basic pH. umich.edu While specific examples for the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine core are not detailed in the provided context, the general susceptibility of the pyrimidine ring to such reactions is a known chemical feature. umich.eduwur.nl

Rearrangement Reactions: Rearrangement reactions can alter the fundamental structure of the heterocyclic system. The Boekelheide rearrangement, for example, has been studied in pyrimidine N-oxides and can proceed through radical intermediates. fu-berlin.de Another significant rearrangement is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that allows for the conversion between isomers in related dioxinopyridine systems. researchgate.netresearchgate.netnih.govresearchgate.net

Transformation Reactions: The core structure can be transformed into other heterocyclic systems. For example, reactions of pyrimidine derivatives with nucleophiles like hydrazine can lead to ring transformations, yielding pyrazoles or 1,2,4-triazoles. wur.nl

Reaction TypeDescriptionExample/Analogy
Ring-OpeningCleavage of the pyrimidine ring. umich.eduHydrolysis of dihydrouridine at high temperature and basic pH. umich.edu
RearrangementIntramolecular rearrangement of atoms. wiley-vch.deSmiles rearrangement in the synthesis of dioxinopyridine derivatives. researchgate.netnih.govresearchgate.net
TransformationConversion to a different heterocyclic system. wur.nlReaction of pyrimidines with hydrazine to form pyrazoles. wur.nl

Derivatization Strategies for Expanding Chemical Space ofresearchgate.netresearchgate.netDioxino[2,3-d]pyrimidine Analogues

Expanding the chemical space of researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine analogues is crucial for drug discovery programs. science.govresearchgate.net Various derivatization strategies are employed to create libraries of compounds for biological screening.

One key strategy involves introducing a versatile functional group onto the core structure that can be further modified. lookchem.com For example, the synthesis of 6,7-dihydro- researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine-2-carboxaldehyde provides a handle for numerous subsequent reactions on the carbonyl group. researchgate.netbenthamdirect.com

Another approach is the use of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. humanjournals.com The Biginelli reaction, for instance, has been used to synthesize substituted researchgate.netresearchgate.netdioxino[4,5-d]pyrimidine derivatives. nih.gov

Furthermore, the concept of hybrid molecules, where two or more pharmacophores are linked together, is a powerful strategy in drug design. mdpi.com The researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine scaffold can serve as one of the core components in such hybrids.

StrategyDescriptionExample
Functional Group HandleIntroduction of a reactive group for further modification. lookchem.comSynthesis of an aldehyde derivative for subsequent carbonyl chemistry. researchgate.netbenthamdirect.com
Multicomponent ReactionsOne-pot synthesis to build molecular complexity. humanjournals.comBiginelli reaction to form substituted dioxinopyrimidines. nih.gov
Hybrid Molecule SynthesisCovalent linking of two or more pharmacophores. mdpi.com researchgate.netresearchgate.netdioxino[2,3-f]quinazoline derivatives have been synthesized as potential inhibitors. nih.gov
Click ChemistryRapid and efficient synthesis of complex molecules. humanjournals.comUsed for synthesizing pyrimidine analogues. humanjournals.com

Advanced Structural Elucidation and Conformational Analysis Of 1 2 Dioxino 2,3 D Pyrimidine Derivatives

High-Resolution Spectroscopic Techniques forsioc-journal.cnbbau.ac.inDioxino[2,3-d]pyrimidine Structural Confirmation

High-resolution spectroscopic methods are indispensable tools for confirming the intricate structures of newly synthesized sioc-journal.cnbbau.ac.indioxino[2,3-d]pyrimidine derivatives. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the electronic environment of individual nuclei.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides profound insight into molecular structure and dynamics. For sioc-journal.cnbbau.ac.indioxino[2,3-d]pyrimidine derivatives, 1D (¹H and ¹³C) and 2D NMR experiments are crucial for assigning the chemical shifts of protons and carbons, and for establishing through-bond connectivities.

Commonly employed 2D NMR techniques include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu This is instrumental in mapping out the proton networks within the pyrimidine (B1678525) and dioxino rings, as well as any substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. columbia.edu It is a highly sensitive method for assigning carbon resonances based on their attached protons. columbia.edugithub.io Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Recent advancements have enabled real-time 2D NMR analysis of complex organic reactions, including the formation of pyrimidine rings, by using ultrafast acquisition techniques. nih.gov These methods can track the evolution of reactants, intermediates, and final products, providing invaluable mechanistic insights. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for a Substituted sioc-journal.cnbbau.ac.inDioxino[2,3-d]pyrimidine Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
2-158.5H-8a → C-2
4-161.0H-5 → C-4; H-8a → C-4
4a-105.2H-5 → C-4a; H-8a → C-4a
57.85 (s, 1H)145.3-
74.60 (t, 2H)65.8H-8 → C-7
84.45 (t, 2H)64.2H-7 → C-8
8a8.50 (s, 1H)152.1-

Note: This table is illustrative. Actual chemical shifts will vary depending on the specific substituents and the solvent used.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds. nih.govresearchgate.net It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. bioanalysis-zone.com This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a sioc-journal.cnbbau.ac.indioxino[2,3-d]pyrimidine derivative. researchgate.netinnovareacademics.in

Beyond determining the molecular formula, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. When the molecular ion breaks apart in the mass spectrometer, the resulting fragment ions are characteristic of the molecule's structure. By analyzing these fragments, chemists can deduce the connectivity of different parts of the molecule, confirming the presence of the dioxinopyrimidine core and identifying the nature and location of substituents. Techniques like tandem mass spectrometry (MS/MS) are particularly useful for this purpose, where a specific ion is selected, fragmented, and its fragments analyzed to build a detailed picture of the molecular structure. nih.gov

X-ray Crystallographic Analysis of Novelsioc-journal.cnbbau.ac.inDioxino[2,3-d]pyrimidine Architectures

While spectroscopic methods provide information about connectivity, X-ray crystallography offers the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. nih.govwikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.orguol.de The analysis of the positions and intensities of the diffracted beams allows for the calculation of an electron density map, from which the precise coordinates of every atom in the molecule can be determined. uol.de

For sioc-journal.cnbbau.ac.indioxino[2,3-d]pyrimidine derivatives, single-crystal X-ray diffraction analysis is invaluable for:

Unambiguous Structural Confirmation: It provides definitive proof of the molecular structure, including the relative stereochemistry of chiral centers. springernature.comgrafiati.com

Determination of Bond Lengths and Angles: Precise measurements of bond lengths and angles can offer insights into bonding characteristics, such as bond order and hybridization. uol.de

Conformational Details: It reveals the exact conformation of the molecule in the crystal lattice, including the puckering of the dioxino ring and the orientation of substituents. researchgate.netmdpi.com

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, providing direct evidence of hydrogen bonding, π-π stacking, and other supramolecular interactions. nih.govnih.gov

The successful application of X-ray crystallography is contingent on the ability to grow high-quality single crystals, which can often be a challenging and rate-limiting step. nih.govspringernature.com

Table 2: Representative Crystallographic Data for a Fictional sioc-journal.cnbbau.ac.inDioxino[2,3-d]pyrimidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.17
b (Å)10.97
c (Å)14.80
α (°)90
β (°)98.62
γ (°)90
Volume (ų)900.1
Z4
Data is hypothetical and based on similar heterocyclic structures. mdpi.comresearchgate.net

Conformational Dynamics and Energy Landscape of thesioc-journal.cnbbau.ac.inDioxino[2,3-d]pyrimidine Framework

The sioc-journal.cnbbau.ac.indioxino[2,3-d]pyrimidine framework is not rigid; the six-membered dioxino ring can adopt various conformations. Understanding these conformational dynamics is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. organicchemistrytutor.com For sioc-journal.cnbbau.ac.indioxino[2,3-d]pyrimidine derivatives, computational methods, such as Density Functional Theory (DFT), are often employed to map this landscape. nih.gov These calculations can predict the relative energies of different conformers (e.g., staggered vs. eclipsed arrangements of substituents) and the energy barriers to interconversion between them. lumenlearning.comorganicchemistrytutor.com For instance, studies on related furo[2,3-d]pyrimidines have shown that the energy difference between various conformations can be calculated to predict the most stable arrangement, which is then correlated with biological activity. nih.gov The presence of bulky substituents on the dioxino or pyrimidine rings can significantly influence the conformational equilibrium, favoring certain conformations over others and potentially locking the molecule into a specific "bioactive" shape. nih.gov

Supramolecular Interactions and Self-Assembly Properties ofsioc-journal.cnbbau.ac.inDioxino[2,3-d]pyrimidine Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern how molecules recognize each other and organize into larger, ordered structures. bbau.ac.in For sioc-journal.cnbbau.ac.indioxino[2,3-d]pyrimidine derivatives, these interactions are critical in both the solid state (crystal packing) and in biological systems (drug-receptor binding).

The key types of supramolecular interactions involving this scaffold include:

Hydrogen Bonding: The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while amino or hydroxyl substituents can act as hydrogen bond donors. rsc.org These interactions are highly directional and play a crucial role in the formation of predictable self-assembled structures, such as dimers, ribbons, or more complex networks. nih.govnih.gov The N-H···O and N-H···N hydrogen bonds are particularly significant in pyrimidine-containing structures. nih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic rings, contribute significantly to the stability of crystal structures and molecular complexes. nih.gov

Halogen Bonding: If the derivative contains halogen substituents (e.g., F, Cl, Br, I), it can participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophile like a nitrogen or oxygen atom. nih.gov

Hydrophobic Interactions: In aqueous environments, nonpolar substituents on the sioc-journal.cnbbau.ac.indioxino[2,3-d]pyrimidine core will tend to aggregate to minimize their contact with water, driving the self-assembly process. bbau.ac.in

The interplay of these various non-covalent forces dictates the self-assembly properties of the derivatives, leading to the formation of diverse supramolecular architectures. sioc-journal.cnnih.gov Understanding and controlling these interactions is a key aspect of crystal engineering and the rational design of materials with specific properties. nih.govmdpi.com The ability of these molecules to form ordered assemblies is also relevant to their behavior in biological contexts, influencing how they interact with complex biological fluids and macromolecular targets. nih.gov

Theoretical and Computational Investigations Of 1 2 Dioxino 2,3 D Pyrimidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Aromaticity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. For nih.govmolaid.comDioxino[2,3-d]pyrimidine and its analogues, DFT methods are employed to map out the electron distribution, determine orbital energies, and assess aromaticity, which are key determinants of the molecule's stability and reactivity.

Detailed research findings from DFT studies on related fused pyrimidine (B1678525) systems reveal significant insights into their electronic nature. For instance, calculations on pyrido[2,3-d]pyrimidine (B1209978) derivatives have been performed using the B3LYP/6-31G+(d,p) level of theory to determine the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. eurjchem.com A smaller energy gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is another vital tool derived from DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov For fused pyrimidines, the nitrogen atoms of the pyrimidine ring and the oxygen atoms typically show the most negative potential, indicating their susceptibility to electrophilic attack. In contrast, the hydrogen atoms of the pyrimidine ring often exhibit a positive potential. nih.gov

Table 1: Representative Global Reactivity Parameters Calculated via DFT for an Analogous Fused Pyrimidine System (Note: Data is illustrative, based on findings for related pyrimidine derivatives like pyridopyrimidines)

ParameterDescriptionTypical Calculated Value (a.u.)
EHOMO Energy of the Highest Occupied Molecular Orbital-0.24 to -0.26
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.08 to -0.10
Energy Gap (ΔE) ELUMO - EHOMO0.16 to 0.18
Ionization Potential (I) -EHOMO0.24 to 0.26
Electron Affinity (A) -ELUMO0.08 to 0.10
Electronegativity (χ) (I + A) / 20.16 to 0.18
Hardness (η) (I - A) / 20.08 to 0.09
Softness (S) 1 / (2η)5.5 to 6.25
Electrophilicity Index (ω) χ² / (2η)0.14 to 0.18

Reaction Mechanism Elucidation via Computational Modeling fornih.govmolaid.comDioxino[2,3-d]pyrimidine Synthesis and Transformations

Computational modeling is instrumental in mapping the reaction pathways for the synthesis of complex heterocyclic systems. By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction mechanism can be constructed, identifying the rate-determining step and guiding the optimization of reaction conditions.

For the synthesis of fused pyrimidines, such as the pyrido[2,3-d]pyrimidine system, theoretical investigations have been conducted to elucidate the mechanisms of multicomponent reactions. nih.gov These studies often involve modeling steps like Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov DFT calculations can reveal that a proposed reaction pathway, for instance, a base-catalyzed mechanism, may be kinetically unfeasible compared to an alternative route. nih.gov

A proposed mechanism for the synthesis of substituted nih.govcore.ac.ukdioxino[4,5-d]pyrimidine derivatives involves a one-pot Biginelli reaction of Meldrum's acid, an appropriate aldehyde, and an amine, catalyzed by ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net Computational studies can model each step of this process. Similarly, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been mechanistically proposed to proceed via the formation of an intermediate through condensation, followed by an intermolecular cyclization. scielo.org.mx

The transition state geometries and their associated energy barriers provide crucial information. For example, in the cyclization step of related systems, a transition state involving a proton transfer mediated by a catalyst can be identified and its free energy barrier calculated. nih.gov This level of detail is essential for understanding how catalysts function and for designing more efficient synthetic routes.

Table 2: Illustrative Energy Profile for a Computationally Modeled Fused Pyrimidine Synthesis (Note: This table is a generalized representation based on multi-step reaction mechanism studies of related heterocycles)

Reaction StepTypeCalculated Activation Energy (kcal/mol)Key Feature
Step 1 Knoevenagel Condensation15 - 20Formation of a C=C double bond
Step 2 Michael Addition20 - 25Formation of a C-C single bond
Step 3 Cyclization21 - 28Formation of the heterocyclic ring
Step 4 Dehydration/Elimination10 - 15Release of a small molecule (e.g., H₂O)

Quantitative Structure-Activity Relationship (QSAR) Studies onnih.govmolaid.comDioxino[2,3-d]pyrimidine Analogues (Mechanistic Insights)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are crucial for drug discovery, providing mechanistic insights into the structural features required for a desired biological effect and guiding the design of more potent analogues.

For pyrimidine-based scaffolds, 2D and 3D-QSAR models have been developed to understand their activity as inhibitors of various enzymes, such as kinases. d-nb.infonih.gov A typical QSAR study involves calculating a wide range of molecular descriptors for a set of analogues with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molar volume), or thermodynamic (e.g., logP).

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that predicts activity based on these descriptors. arxiv.org For example, a 2D QSAR study on pyrazolo[3,4-b]pyridines as CDK2 inhibitors identified the importance of specific structural features for inhibitory activity. nih.gov A 3D-QSAR model for 2,4-dioxopyrimidine-1-carboxamide derivatives highlighted the favorable and unfavorable regions for steric and electrostatic interactions, providing a visual map for structural modification. nih.gov

The mechanistic insights from QSAR models are invaluable. A positive coefficient for a descriptor in the QSAR equation indicates that increasing the value of that descriptor enhances activity. For instance, a model for bromodomain inhibitors revealed that increasing the frequency of ring carbon atoms at a specific distance from an sp3-hybridized carbon could lead to better inhibitory activity. tiu.edu.iq

Table 3: Common Molecular Descriptors Used in QSAR Models of Pyrimidine Analogues and Their Mechanistic Interpretation

Descriptor ClassExample DescriptorTypical Mechanistic Interpretation in Models
Electronic Dipole MomentInfluences polar interactions with the target binding site.
Topological Wiener IndexRelates to molecular branching and compactness.
Quantum-Chemical EHOMO / ELUMOCorrelates with the molecule's ability to donate or accept electrons in charge-transfer interactions.
3D-Descriptors Solvent Accessible Surface Area (SASA)Represents the molecule's exposure to the solvent, affecting solubility and binding.
Constitutional Molecular WeightRelates to the overall size of the molecule.

Molecular Dynamics Simulations fornih.govmolaid.comDioxino[2,3-d]pyrimidine-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as a nih.govmolaid.comDioxino[2,3-d]pyrimidine derivative, and its biological target, typically a protein. bonvinlab.org These simulations model the movements of atoms over time, offering insights into the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding. springernature.com

An MD simulation begins with the docked pose of the ligand in the protein's binding site. The system is then solvated in a water box, and the atomic motions are simulated by integrating Newton's laws of motion. bonvinlab.org The simulation is run for a sufficient duration (typically nanoseconds) to observe the system's behavior at equilibrium. frontiersin.org

Analysis of the MD trajectory provides several key metrics. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex; a stable RMSD indicates a stable binding mode. frontiersin.orgmdpi.com The Root Mean Square Fluctuation (RMSF) of individual residues reveals which parts of the protein are flexible and which are constrained by ligand binding. mdpi.com

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. nih.gov This helps to identify the key residues responsible for anchoring the ligand in the binding pocket. Binding free energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can also be performed on the MD trajectory to provide a more accurate estimation of the binding affinity. nih.govmdpi.com Studies on related pyrrolo[2,3-d]pyrimidine inhibitors have used MD simulations to confirm stable binding to kinase targets and to elucidate the specific interactions driving their inhibitory mechanism. nih.gov

Table 4: Key Analyses from Molecular Dynamics Simulations and Their Significance

AnalysisDescriptionSignificance for Drug Design
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand in the binding pocket and the overall protein structure.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible and rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein.Determines the key hydrogen bond donors and acceptors crucial for binding affinity and specificity.
Binding Free Energy (e.g., MM/PBSA) Estimates the free energy of binding from the simulation trajectory.Provides a quantitative measure of binding affinity to rank potential inhibitors.
SASA (Solvent Accessible Surface Area) Calculates the surface area of the molecule accessible to the solvent.Assesses changes in hydrophobic interactions and the burial of the ligand upon binding.

researchgate.netresearchgate.netDioxino[2,3-d]pyrimidine as a Privileged Scaffold in Medicinal Chemistry Design

The researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine core is considered a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets, leading to the development of potent and selective therapeutic agents. researchgate.net This structural motif is present in compounds designed to address a range of diseases, including cancer and metabolic disorders. researchgate.netgoogle.com

Emerging Applications Of 1 2 Dioxino 2,3 D Pyrimidine in Chemical and Materials Science

[1][2]Dioxino[2,3-d]pyrimidine as a Privileged Scaffold in Medicinal Chemistry Design

Rational Design and Synthesis ofresearchgate.netresearchgate.netDioxino[2,3-d]pyrimidine-Based Bioactive Compounds

The rational design of bioactive compounds based on the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine scaffold often involves leveraging its structural similarities to endogenous molecules, such as purine (B94841) bases found in DNA and RNA. researchgate.netnih.gov This bioisosteric relationship allows for the design of molecules that can effectively interact with biological targets. Synthetic strategies are continually being developed to create diverse libraries of these compounds for biological screening. nih.govrsc.org

A notable example is the development of potent and orally active diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. researchgate.net Starting from a clinical candidate, researchers incorporated the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine core to improve pharmacophore alignment and passive permeability. This led to the discovery of a compound that potently inhibits human DGAT-1 and reduces triglyceride synthesis. researchgate.net

The synthesis of these complex molecules often requires multi-step procedures. For instance, the synthesis of certain researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine derivatives starts from 6-amino-2,3-dimethyl-4(3H)-pyrimidone, which undergoes a series of reactions to yield the final heterocyclic system. researchgate.net Another approach involves the cyclization of precursor alcohols to form the dioxin ring. researchgate.net

Table 1: Examples of Bioactive researchgate.netresearchgate.netDioxino[2,3-d]pyrimidine Derivatives and their Targets

Compound Class Biological Target Therapeutic Area
Dioxino[2,3-d]pyrimidine derivatives Diacylglycerol acyltransferase-1 (DGAT-1) Metabolic Disorders

Structure-Activity Relationship (SAR) Studies forresearchgate.netresearchgate.netDioxino[2,3-d]pyrimidine Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine analogues. humanjournals.com These studies involve systematically modifying the chemical structure of the scaffold and evaluating the impact on potency, selectivity, and pharmacokinetic properties. humanjournals.comnih.gov

In the context of DGAT-1 inhibitors, SAR studies revealed the stereochemical dependence of inhibition. The development of an efficient, homochiral synthesis was instrumental in confirming these predictions. researchgate.net For other pyrimidine-based compounds, such as thieno[2,3-d]pyrimidine (B153573) derivatives, SAR studies have shown that specific substituents at certain positions are key for potent receptor binding. For example, a 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality was found to be critical for good binding activity to the human GnRH receptor. nih.gov Similarly, studies on quinazoline (B50416) derivatives, which share structural similarities, have highlighted the importance of specific substitutions for inhibiting EGFR kinase. mdpi.com

These detailed SAR studies guide medicinal chemists in the rational design of new analogues with improved therapeutic potential. humanjournals.com

researchgate.netresearchgate.netDioxino[2,3-d]pyrimidine Derivatives in Advanced Functional Materials

The unique electronic and photophysical properties of the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine scaffold make it a promising component for the development of advanced functional materials.

[1][2]Dioxino[2,3-d]pyrimidine Derivatives in Advanced Functional Materials

Integration into Redox-Active Polymers and Organic Electronics

The electron-withdrawing nature of the pyrimidine (B1678525) ring within the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine structure makes it a suitable building block for redox-active materials. nih.gov Redox-active polymers are of significant interest for applications in energy storage and organic electronics due to their tunability and potential for sustainability. nih.govresearchgate.net While direct integration of researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine into such polymers is an emerging area, the principles of designing redox-active organic materials provide a clear path forward. chemrxiv.orgresearchgate.net The incorporation of such scaffolds can be designed to control the redox properties of the resulting polymers. nih.gov

Luminescent and Optoelectronic Properties

The pyrimidine core is known to be a strong electron-withdrawing group, which, when combined with electron-donating fragments, can lead to materials with significant intramolecular charge transfer (ICT) and strong luminescence. urfu.ru This principle is applicable to researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine derivatives. While specific studies on the luminescent properties of researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine are not extensively detailed in the provided results, related structures like triphenodioxazines and quinoxaline-based molecules exhibit interesting photophysical properties. rsc.orgresearchgate.net For instance, complexes of Zn(II) with triphenodioxazines show significant bathochromic shifts in their absorption and fluorescence spectra. rsc.org Similarly, quinoxaline-based systems have been used to create efficient organic light-emitting diodes (OLEDs). researchgate.net These findings suggest that the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine scaffold holds potential for the development of novel luminescent and optoelectronic materials.

researchgate.netresearchgate.netDioxino[2,3-d]pyrimidine as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrimidine ring of the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine scaffold make it an excellent candidate for use as a ligand in coordination chemistry. Ligands play a crucial role in catalysis by modulating the electronic and steric properties of metal centers. rsc.org

While specific examples of researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine acting as a ligand are not prevalent in the search results, the broader class of pyrimidine-containing molecules and related heterocycles have been extensively studied as ligands. mdpi.commdpi.com For example, 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally similar, have been shown to coordinate with various metal ions, forming complexes with interesting magnetic, luminescent, and biological properties. mdpi.com Thioamides, which can be incorporated into pyrimidine derivatives, are also known to be interesting ligands in coordination chemistry. researchgate.net The coordination capabilities of the researchgate.netresearchgate.netdioxino[2,3-d]pyrimidine scaffold could be exploited to develop novel catalysts for a variety of chemical transformations.

Mechanistic Investigations of Biological Activities Of 1 2 Dioxino 2,3 D Pyrimidine Derivatives

Molecular Target Identification and Validation forbenchchem.comresearchgate.netDioxino[2,3-d]pyrimidine Analogues

The biological effects of researchgate.netdioxino[2,3-d]pyrimidine analogues are intrinsically linked to their interaction with specific molecular targets. A significant body of research has focused on identifying and validating these targets to elucidate their therapeutic potential.

One prominent target for this class of compounds is the epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase often implicated in cancer. d-nb.info Derivatives of 2,3-dihydro- researchgate.netdioxino[2,3-f]quinazoline, a structurally related scaffold, have been designed and evaluated as EGFR inhibitors. researchgate.net Molecular docking studies have shown that these compounds can bind effectively to the ATP binding pocket of EGFR. researchgate.net This interaction is a key mechanism for inhibiting the kinase activity of EGFR, which is crucial for cancer cell proliferation and survival. d-nb.info

Another important class of targets are the tyrosine kinases c-Met and VEGFR-2 , which play critical roles in angiogenesis and tumor progression. nih.gov Dioxino[2,3-f]quinazoline derivatives have been specifically designed as dual inhibitors of these kinases. nih.gov The design strategy often involves incorporating structural motifs known to be important for enzyme inhibition, such as the cyclopropane-1,1-dicarboxamide moiety found in other known inhibitors. nih.gov

Furthermore, some derivatives have shown affinity for receptors involved in the central nervous system. For instance, certain 2,3-dihydro researchgate.netdioxino[2,3-b]pyridine derivatives, which share a similar dioxino-heterocycle core, exhibit affinities for serotonin (B10506) receptors. researchgate.net

The table below summarizes some of the identified molecular targets for researchgate.netdioxino[2,3-d]pyrimidine analogues and related structures.

Target ClassSpecific TargetCompound ClassReference
Receptor Tyrosine KinaseEpidermal Growth Factor Receptor (EGFR)2,3-dihydro- researchgate.netdioxino[2,3-f]quinazoline derivatives d-nb.inforesearchgate.net
Receptor Tyrosine Kinasec-MetDioxino[2,3-f]quinazoline derivatives nih.gov
Receptor Tyrosine KinaseVEGFR-2Dioxino[2,3-f]quinazoline derivatives nih.gov
Serotonin Receptors-2,3-dihydro researchgate.netdioxino[2,3-b]pyridine derivatives researchgate.net

Enzyme Inhibition Mechanisms bybenchchem.comresearchgate.netDioxino[2,3-d]pyrimidine-Based Compounds

The inhibitory action of researchgate.netdioxino[2,3-d]pyrimidine-based compounds on various enzymes is a key aspect of their biological activity. A notable example is the inhibition of diacylglycerol O-acyltransferase 1 (DGAT-1) , an enzyme involved in triglyceride synthesis. researchgate.netnih.gov A novel series of potent DGAT-1 inhibitors incorporating a dioxino[2,3-d]pyrimidine core has been developed. nih.gov These compounds have demonstrated significant inhibitory potency, with some showing IC50 values in the nanomolar range. researchgate.netnih.gov The development of a homochiral synthesis for these inhibitors has allowed for the confirmation of the stereochemical dependence of DGAT-1 inhibition. nih.gov

Derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been investigated as blockers of the RAF-MEK-ERK signaling pathway . nih.gov One such derivative, N-(3-chlorophenyl)-2-((1,3-dimethyl-7-(4-methylpiperazin-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)acetamide, has been shown to decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner. nih.gov This indicates a direct or indirect inhibitory effect on the kinases within this pathway.

Furthermore, molecular docking studies on substituted researchgate.netdioxino[4,5-d]pyrimidine derivatives have identified enoyl-acyl carrier protein reductase (InhA) as a potential target in Mycobacterium tuberculosis. nih.govtandfonline.com Compounds exhibiting the lowest binding energy in these docking studies also showed excellent antitubercular activity, suggesting that their mechanism of action involves the inhibition of this key enzyme in fatty acid synthesis. nih.govtandfonline.com

The table below provides examples of enzymes inhibited by researchgate.netdioxino[2,3-d]pyrimidine derivatives and their inhibitory concentrations.

EnzymeCompound ClassIC50 ValueReference
Diacylglycerol O-Acyltransferase 1 (DGAT-1)Dioxino[2,3-d]pyrimidine-based compounds10 nM (for compound 10) researchgate.netnih.gov
RAF-MEK-ERK Pathway KinasesPyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivativesDose-dependent reduction in p-ERK and p-MEK nih.gov
Enoyl-acyl carrier protein reductase (InhA)Substituted researchgate.netdioxino[4,5-d]pyrimidine derivativesMIC of 1.6 µg/mL (for compounds 4a and 4b) nih.govtandfonline.com

Receptor Binding Affinity and Modulatory Effects ofbenchchem.comresearchgate.netDioxino[2,3-d]pyrimidine Derivatives

The interaction of researchgate.netdioxino[2,3-d]pyrimidine derivatives with various receptors is a critical determinant of their pharmacological profiles. Research has shown that these compounds can exhibit significant binding affinities and modulatory effects on several receptor types.

For instance, certain pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of the RET kinase , a receptor tyrosine kinase. nih.gov One lead compound from this series demonstrated low nanomolar potency against both wild-type RET and the drug-resistant V804M mutant. nih.gov Computational studies have proposed a binding pose for this compound within the RET pocket, quantifying the contributions of individual residues to its binding affinity. nih.gov

In the context of non-small cell lung cancer (NSCLC), a series of pyrrolo[2,3-d]pyrimidine derivatives have been developed to covalently block mutant EGFR activity . nih.gov One compound, in particular, selectively inhibited the T790M activating mutant EGFR with an IC50 value of 0.21 nM, showing up to 104-fold greater potency compared to the wild-type EGFR. nih.gov Theoretical simulations have provided structural insights into this selective kinase inhibitory activity. nih.gov

Furthermore, derivatives of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine have been investigated as antagonists of the corticotropin-releasing factor(1) (CRF1) receptor . nih.gov One compound in this series, CRA0165, displayed a high affinity for CRF1 receptors with an IC50 of 11 nM. nih.gov The structure-affinity relationship studies suggest that the 4-aryl-1,2,3,6-tetrahydropyridino moiety is a useful substituent for enhancing binding to this receptor. nih.gov

The table below highlights the receptor binding affinities of some researchgate.netdioxino[2,3-d]pyrimidine derivatives.

ReceptorCompound ClassBinding Affinity (IC50)Reference
RET KinasePyrrolo[2,3-d]pyrimidine derivativesLow nanomolar nih.gov
EGFR (T790M mutant)Pyrrolo[2,3-d]pyrimidine derivatives0.21 nM (for compound 12i) nih.gov
Corticotropin-releasing factor(1) (CRF1) Receptor4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives11 nM (for CRA0165) nih.gov

Interaction ofbenchchem.comresearchgate.netDioxino[2,3-d]pyrimidine with Nucleic Acids and Proteins (Molecular Level)

At the molecular level, the interaction of researchgate.netdioxino[2,3-d]pyrimidine derivatives with nucleic acids and proteins is fundamental to their biological effects. Molecular docking studies have been instrumental in visualizing and understanding these interactions.

For 2,3-dihydro- researchgate.netdioxino[2,3-f]quinazoline derivatives targeting EGFR, docking studies revealed that these compounds can bind effectively within the ATP binding pocket of the enzyme. researchgate.net This binding is stabilized by various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site.

In the case of substituted researchgate.netdioxino[4,5-d]pyrimidine derivatives with antitubercular activity, molecular docking on the enzyme enoyl-acyl carrier protein reductase (InhA) showed that the most active compounds had the lowest binding energies. researchgate.net This suggests a strong and stable interaction with the enzyme's active site, leading to its inhibition.

Furthermore, studies on pyrano[2,3-d]pyrimidine derivatives as PARP-1 inhibitors have shown that the pyrano[2,3-d]pyrimidine 2,4-dione scaffold is crucial for interacting with the amino acids in the nicotinamide-binding (NI) site of the enzyme. nih.gov These interactions often involve hydrogen bonds with residues like Gly863 and Ser904, as well as π-π stacking interactions with Tyr907 and His862. nih.gov

The table below details the molecular interactions of researchgate.netdioxino[2,3-d]pyrimidine derivatives with their protein targets.

Compound ClassProtein TargetKey Interacting ResiduesType of InteractionReference
2,3-dihydro- researchgate.netdioxino[2,3-f]quinazoline derivativesEGFRATP binding pocket residuesHydrogen bonds, hydrophobic interactions researchgate.net
Substituted researchgate.netdioxino[4,5-d]pyrimidine derivativesEnoyl-acyl carrier protein reductase (InhA)Active site residuesFavorable binding energy researchgate.net
Pyrano[2,3-d]pyrimidine-2,4-dione derivativesPARP-1Gly863, Ser904, Tyr907, His862Hydrogen bonds, π-π stacking nih.gov

Cellular Pathway Modulation bybenchchem.comresearchgate.netDioxino[2,3-d]pyrimidine Compounds (In Vitro Mechanistic Studies)

The interaction of researchgate.netdioxino[2,3-d]pyrimidine compounds with their molecular targets ultimately leads to the modulation of various cellular pathways, which has been investigated through in vitro mechanistic studies.

Derivatives of 2,4-diamino pyrimidine (B1678525) have been shown to effectively inhibit the FAK/PI3K/Akt signaling pathway . researchgate.net Western blot analysis revealed that treatment with these compounds significantly decreased the expression of downstream targets like cyclin D1 and Bcl-2, which are involved in cell cycle progression and apoptosis, respectively. researchgate.net

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been identified as blockers of the RAF-MEK-ERK signaling pathway . nih.gov These compounds were shown to suppress cell migration and induce apoptosis in cancer cells. nih.gov The mechanism involves a dose-dependent decrease in the phosphorylation levels of ERK and MEK, key kinases in this pathway. nih.gov

Furthermore, the PI3K/Akt pathway has been identified as a target for modulation by compounds with a thieno[3,2-d]pyrimidine (B1254671) core, which is structurally similar to the researchgate.netdioxino[2,3-d]pyrimidine scaffold.

The table below summarizes the cellular pathways modulated by researchgate.netdioxino[2,3-d]pyrimidine and related compounds.

Compound ClassModulated Cellular PathwayObserved EffectsReference
2,4-diamino pyrimidine derivativesFAK/PI3K/Akt pathwayDecreased expression of cyclin D1 and Bcl-2 researchgate.net
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivativesRAF-MEK-ERK pathwaySuppression of cell migration, induction of apoptosis, decreased p-ERK and p-MEK nih.gov
Thieno[3,2-d]pyrimidine derivativesPI3K/Akt pathwayModulation of the pathway

Future Perspectives and Research Directions In 1 2 Dioxino 2,3 D Pyrimidine Chemistry

Advancements in Sustainable and Scalable Synthesis ofCurrent time information in Chatham County, US.rsc.orgDioxino[2,3-d]pyrimidine

The future of synthesizing Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine and its derivatives is intrinsically linked to the principles of green and sustainable chemistry. Current time information in Chatham County, US.nih.gov The focus is shifting from traditional, often harsh, synthetic methods to more environmentally benign and efficient processes that are both scalable and economically viable. Current time information in Chatham County, US.

Key future advancements will likely concentrate on the following areas:

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, which reduces waste, saves time, and minimizes energy consumption. Current time information in Chatham County, US.benthamdirect.com The development of novel MCRs to construct the Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine core from simple, readily available starting materials is a significant area of future research. This approach has been successfully applied to related fused pyrimidines like pyrano[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines. rsc.orgplos.org

Catalysis: The use of innovative catalysts is central to sustainable synthesis. Future work will likely involve the use of heterogeneous, recyclable catalysts such as magnetic nanoparticles (e.g., nano-Fe3O4) to facilitate easier product purification and catalyst reuse. nih.govfrontiersin.org Biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, also represents a promising frontier for the enantioselective synthesis of chiral Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine derivatives. beilstein-journals.org

Alternative Energy Sources: Microwave-assisted synthesis and ultrasonication are expected to become more prevalent. Current time information in Chatham County, US.benthamdirect.com These techniques often lead to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Current time information in Chatham County, US.

Green Solvents: A major goal is to replace hazardous organic solvents with greener alternatives. Water, or aqueous ethanol (B145695) mixtures, have already been shown to be effective media for the synthesis of related pyrimidine (B1678525) derivatives, and this will be a key area of exploration for Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine synthesis. rsc.orgresearchgate.net Solvent-less approaches, such as grindstone chemistry or ball milling, offer an even more sustainable option by eliminating the solvent altogether. Current time information in Chatham County, US.

A comparative look at emerging sustainable methods for related heterocyclic compounds that could be applied to Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine synthesis is presented below.

MethodKey FeaturesPotential Advantages for Current time information in Chatham County, US.rsc.orgDioxino[2,3-d]pyrimidine Synthesis
Microwave-Assisted MCRs Use of microwave irradiation in one-pot, multi-reactant setups. benthamdirect.comRapid reaction times, high yields, reduced side products. Current time information in Chatham County, US.
Ultrasound-Assisted Synthesis Application of ultrasonic waves to promote the reaction. nih.govEnhanced reaction rates, improved yields, often performed at room temperature. rsc.org
Magnetic Nanoparticle Catalysis Use of catalysts like Fe3O4@SiO2 that can be recovered with a magnet. nih.govfrontiersin.orgEasy catalyst separation and recyclability, minimizing waste. mdpi.com
Aqueous Media Synthesis Using water or water-ethanol mixtures as the solvent. rsc.orgresearchgate.netEnvironmentally friendly, low cost, improved safety. rsc.org
Solvent-Free "Grindstone" Method Reactants are ground together without any solvent. High efficiency, minimal waste, simple workup. Current time information in Chatham County, US.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond improving its synthesis, a significant future direction lies in exploring the untapped reactivity of the Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine core to generate novel derivatives with diverse functionalities. Research has already demonstrated the functionalization of a 6,7-dihydro- Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine-2-carboxaldehyde intermediate into various 2-substituted derivatives. benthamdirect.comresearchgate.net

Future research will likely focus on:

C-H Bond Functionalization: This strategy represents one of the most efficient ways to create new bonds by directly converting inert C-H bonds into functional groups, avoiding the need for pre-functionalized substrates. nih.gov The application of transition-metal catalysis (e.g., using palladium, rhodium, or iron) to selectively functionalize the C-H bonds of the Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine scaffold is a major area for exploration. nih.govmdpi.com This could enable the introduction of aryl, alkyl, or other functional groups at positions that are difficult to access through traditional methods. acs.org

Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing field in organic synthesis. frontiersin.org Employing photocatalysts, such as organic dyes or metal complexes, can enable novel transformations under very mild conditions. beilstein-journals.org This approach could be used for radical-based reactions, allowing for the introduction of complex fragments onto the Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine ring system. Porphyrins and their metal complexes are emerging as interesting platforms for this type of catalysis. beilstein-journals.org

Ring System Modifications: While much focus is on substitution, future work could also explore modifications of the dioxin ring itself, such as ring-opening reactions or rearrangements, to create entirely new heterocyclic scaffolds. lookchem.com This could lead to the discovery of novel bioisosteres with unique properties.

Integration ofCurrent time information in Chatham County, US.rsc.orgDioxino[2,3-d]pyrimidine into Emerging Functional Materials

The unique electronic properties of fused heterocyclic systems suggest that Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine derivatives could be valuable components in the development of next-generation organic functional materials. researchgate.net This is supported by research on structurally related compounds.

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are known to be strong electron acceptors and have been incorporated into emitters and host materials for OLEDs. ktu.edu Similarly, related dioxin-fused systems like benzo benthamdirect.complos.orgCurrent time information in Chatham County, US.rsc.orgdioxino[2,3-g]quinoxaline and benzo benthamdirect.complos.orgCurrent time information in Chatham County, US.rsc.org-dioxino[2,3-b]pyrazine have been investigated as bipolar host materials for phosphorescent OLEDs (PhOLEDs), demonstrating high brightness and efficiency. researchgate.netresearchgate.net The Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine core could be integrated into donor-acceptor architectures to create novel emitters with tunable photophysical properties for display and lighting applications.

Organic Semiconductors: The planarity and potential for π-π stacking in Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine systems make them candidates for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. mdpi.com Research on related poly(thieno[3,4-b] Current time information in Chatham County, US.rsc.orgdioxine) derivatives has shown their potential as redox-active electrode materials for supercapacitors. google.com.cu The ability to tune the electronic properties through substitution on the pyrimidine or dioxin rings could allow for the development of both p-type and n-type semiconductor materials. nih.govrsc.org

Potential ApplicationRelevant Related StructuresKey Properties & Future Research Focus
OLED Emitters/Hosts Benzo benthamdirect.complos.orgCurrent time information in Chatham County, US.rsc.orgdioxino[2,3-b]pyrazine, Phenyl Pyrimidine derivatives ktu.eduresearchgate.netHigh thermal stability, tunable emission spectra, balanced charge transport. Focus on creating D-A-D type structures with the dioxinopyrimidine core. researchgate.net
Organic Semiconductors Poly(thieno[3,4-b] Current time information in Chatham County, US.rsc.orgdioxine) derivatives google.com.cugoogle.frGood solubility, tunable HOMO/LUMO levels, high charge carrier mobility. Focus on synthesizing and characterizing polymers and small molecules for OFETs and OPVs. nih.gov

Deeper Mechanistic Elucidation ofCurrent time information in Chatham County, US.rsc.orgDioxino[2,3-d]pyrimidine Biological Action and Polypharmacology

While the synthesis and reactivity of Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidines are crucial, understanding their biological activity is paramount for their application in medicine. Preliminary studies have shown that related structures possess promising biological activities. For instance, a patent has claimed dioxino- and oxazino-[2,3-d]pyrimidine compounds as potential PI3K inhibitors for anticancer and anti-inflammatory applications. google.com Furthermore, Current time information in Chatham County, US.dioxino[4,5-d]pyrimidine derivatives have shown antitubercular activity by targeting the enoyl-acyl carrier protein reductase. nih.govtandfonline.com

Future research should focus on:

Target Identification and Validation: A critical step is to identify the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact. This will involve a combination of biochemical assays, proteomics, and genetic approaches. For example, related dianilinopyrimidines have been identified as EGFR inhibitors. bohrium.com

In Silico Studies: Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting biological activity, understanding binding modes, and guiding the design of more potent and selective analogues. nih.govmdpi.com Such studies can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize compounds for synthesis and in vitro testing. mdpi.com

Polypharmacology: Many drugs interact with multiple targets, a concept known as polypharmacology. Investigating the potential for Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine derivatives to modulate multiple targets simultaneously could lead to the development of novel therapeutics for complex diseases like cancer or neurodegenerative disorders. This multi-target approach is a growing area of interest for related pyridopyrimidine scaffolds. mdpi.com

Mechanism of Action Studies: Once a biological activity is confirmed, detailed mechanistic studies are needed to understand how the compound elicits its effect at the cellular and molecular levels. This could involve studying effects on cell signaling pathways, cell cycle progression, or apoptosis. bohrium.com

By pursuing these integrated research directions, the scientific community can systematically unlock the full potential of the Current time information in Chatham County, US.rsc.orgdioxino[2,3-d]pyrimidine scaffold, paving the way for new discoveries in both materials science and medicine.

Q & A

Q. What computational tools are recommended for studying intermolecular interactions in crystalline derivatives?

  • Answer :
  • Mercury Software : Analyze Hirshfeld surfaces and fingerprint plots for interaction quantification .
  • Gaussian 09 : Calculate electrostatic potential maps to predict π-π stacking propensities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.